Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-
Description
The compound Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- (CAS: 646055-90-5) features a spirocyclic framework combining a 1-azabicyclo[2.2.2]octane (quinuclidine) system and a pyrrolidine ring, with a 5-isothiazolyl substituent at the 1'-position. Its molecular formula is C10H18N2, with a molecular weight of 166.26 g/mol, and a polar surface area (PSA) of 15.3 Ų . The spirojunction imparts conformational rigidity, while the isothiazolyl group contributes to electronic and steric properties, influencing biological interactions.
Properties
CAS No. |
646057-00-3 |
|---|---|
Molecular Formula |
C13H19N3S |
Molecular Weight |
249.38 g/mol |
IUPAC Name |
5-spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine]-1'-yl-1,2-thiazole |
InChI |
InChI=1S/C13H19N3S/c1-5-14-17-12(1)15-8-4-13(10-15)9-11-2-6-16(13)7-3-11/h1,5,11H,2-4,6-10H2 |
InChI Key |
HKJPPDZNQYMSCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1CC23CCN(C3)C4=CC=NS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The preparation typically follows these steps:
Deprotonation : A base, such as sodium hydride or potassium carbonate, is used to deprotonate the azabicyclo compound.
Addition of Pyrrolidine : Pyrrolidine is added to the deprotonated azabicyclo compound under controlled conditions to initiate the formation of the spiro structure.
Formation of Isothiazolyl Group : The introduction of the isothiazolyl group can be achieved through cyclization reactions involving thioketones or other sulfur-containing reagents, followed by appropriate reaction conditions to promote ring closure.
Detailed Reaction Conditions
The following table summarizes the common reagents and conditions used in the synthesis of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-:
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Sodium Hydride | Deprotonation of azabicyclo compound |
| 2 | Pyrrolidine | Formation of spiro compound |
| 3 | Thioketones | Introduction of isothiazolyl group |
| 4 | Acidic/Basic Medium | Control of reaction environment for cyclization |
Purification Techniques
After synthesis, purification is crucial to obtain high-purity products. Common methods include:
Recrystallization : This technique is often employed to purify solid compounds by dissolving them in a suitable solvent at high temperatures and then allowing them to crystallize as the solution cools.
Chromatography : Techniques such as column chromatography are utilized for separating compounds based on their affinity to stationary and mobile phases.
Research Findings on Biological Activity
Research into Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- has highlighted its potential interactions with biological targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : The compound has shown promising activity as a partial agonist at α7 nAChRs, which are significant in cognitive functions and neuroprotection.
Chemical Reactions Analysis
Types of Reactions
Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups like halides or amines .
Scientific Research Applications
Key Biological Targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : Implicated in cognitive functions and neuroprotection, making them significant in studying neurodegenerative diseases such as Alzheimer's disease.
Research Findings:
- Agonistic Activity : Demonstrated promising results as a partial agonist at α7 nAChRs, associated with cognitive enhancement and neuroprotection.
- Neuroprotective Effects : In vitro studies suggest that compounds similar to Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] can protect neuronal cells from apoptosis induced by oxidative stress.
Applications in Medicinal Chemistry
The compound's potential therapeutic effects have led to its exploration in treating central and peripheral nervous system disorders. Notable applications include:
- Neurodegenerative Diseases : Investigated for its role in enhancing cognitive function and providing neuroprotection in conditions like Alzheimer's disease.
- Schizophrenia Treatment : The compound has been studied for its effects on neurotransmitter modulation relevant to schizophrenia management.
Industrial Applications
In addition to its medicinal uses, Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] is utilized in producing specialty chemicals and materials due to its unique properties:
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used as intermediates in the synthesis of other compounds with specific properties. |
| Catalysis | Acts as a catalyst in various chemical reactions due to its unique structure. |
Case Studies
- Pharmaceutical Compositions : A patent outlines pharmaceutical compositions incorporating Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine] for treating central nervous system disorders .
- Clinical Trials : The compound has been involved in clinical trials focusing on neurodegenerative diseases and schizophrenia, showing promise in modulating receptor activities .
Mechanism of Action
The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-2,3’-pyrrolidine], 1’-(5-isothiazolyl)- involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved .
Comparison with Similar Compounds
Structural Variations in Spiroazabicyclic Compounds
The following table highlights key structural differences between the target compound and analogs:
Key Observations :
- Substituent Impact : The 5-isothiazolyl group (S/N-heterocycle) differs from isoxazolyl (O/N) and pyridazinyl (N-rich) analogs, altering electronic density and hydrogen-bonding capacity. This influences receptor binding selectivity, as seen in nicotinic agonists like AZD 0328 .
- Bicyclic Systems : Modifications to the spiro core (e.g., furopyridine in AZD 0328) enhance receptor subtype selectivity compared to simpler pyrrolidine spiro systems .
Physicochemical Properties
| Property | Target Compound | 1'-(5-isoxazolyl) Analog | AZD 0328 |
|---|---|---|---|
| Molecular Weight | 166.26 | 195.27 | 216.28 |
| PSA (Ų) | 15.3 | 33.3 (isoxazole + O) | 32.7 |
| XlogP | 0.7 | 0.9 | 1.8 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
Implications :
- Lower PSA and molecular weight of the target compound suggest improved blood-brain barrier permeability compared to AZD 0328, making it a candidate for CNS-targeted therapies.
- Higher XlogP in AZD 0328 reflects increased lipophilicity due to the fused furopyridine ring .
Biological Activity
Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- is a compound characterized by its unique bicyclic structure, which has garnered attention in various fields of research, particularly in medicinal chemistry. The compound's molecular formula is , and it has a molecular weight of 166.26 g/mol.
Chemical Structure
The compound features a spiro framework that includes an azabicyclo structure and a pyrrolidine moiety, which contribute to its biological activity. The presence of the isothiazole group further enhances its potential as a pharmacological agent.
The biological activity of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. This interaction can modulate biological pathways, leading to therapeutic effects.
Key Biological Effects
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Cytotoxicity : Research indicates potential cytotoxic effects against certain cancer cell lines, positioning it as a candidate for cancer therapy.
- Neuroprotective Effects : The compound may also possess neuroprotective properties, potentially useful in neurodegenerative diseases.
Antimicrobial Studies
A study evaluated the antimicrobial effects of various derivatives of spiro compounds, including Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial activity (Study Reference: ).
Cytotoxicity Assays
In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., MCF-7 for breast cancer). The compound demonstrated IC50 values in the micromolar range, indicating promising cytotoxic effects (Study Reference: ).
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] | Structure | Moderate antimicrobial |
| Spiro[1-azabicyclo[2.2.2]octane-2,3'-furan] | Structure | Low cytotoxicity |
Therapeutic Potential
The unique structural features of Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)- make it a valuable scaffold for drug design. Its ability to modulate biological targets suggests potential applications in:
- Antibiotic development
- Cancer therapeutics
- Neurological disorder treatments
Synthesis and Production
The synthesis of this compound typically involves the reaction of azabicyclo derivatives with pyrrolidine under specific conditions using bases like sodium hydride for deprotonation (Synthesis Reference: ). Industrial production methods may include automated synthesis techniques to ensure consistent quality.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
